![molecular formula C12H23O7PS B14174559 Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate CAS No. 3700-97-8](/img/structure/B14174559.png)
Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate is a chemical compound with the molecular formula C12H23O7PS. It is known for its unique structure, which includes a dimethoxyphosphoryl group and a sulfanyl group attached to a butanedioate backbone. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate typically involves the esterification of butanedioic acid derivatives with propyl alcohol in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of dehydrating agents to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions may convert the phosphoryl group to a phosphine or phosphite.
Substitution: Nucleophilic substitution reactions can replace the dimethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism by which dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl and sulfanyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biochemical outcomes. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Dipropyl 2-[(dimethoxyphosphorothioyl)sulfanyl]succinate
- Dimethyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate
- Diethyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate
Uniqueness
Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles.
Propiedades
Número CAS |
3700-97-8 |
|---|---|
Fórmula molecular |
C12H23O7PS |
Peso molecular |
342.35 g/mol |
Nombre IUPAC |
dipropyl 2-dimethoxyphosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C12H23O7PS/c1-5-7-18-11(13)9-10(12(14)19-8-6-2)21-20(15,16-3)17-4/h10H,5-9H2,1-4H3 |
Clave InChI |
BVFRJUUBFALDGN-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)CC(C(=O)OCCC)SP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole](/img/structure/B14174489.png)
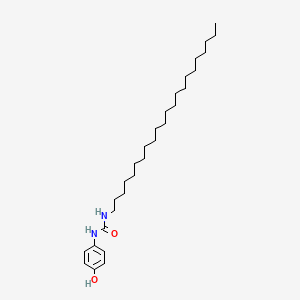
![4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline](/img/structure/B14174498.png)
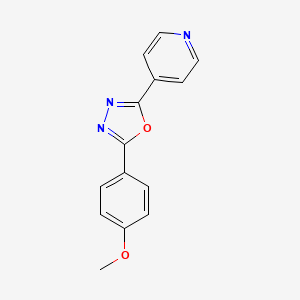
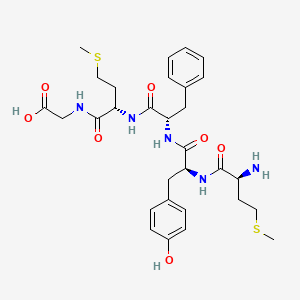
phosphane}](/img/structure/B14174517.png)
![[2-(3-Phenylpropylidene)cyclopropyl]methanol](/img/structure/B14174530.png)
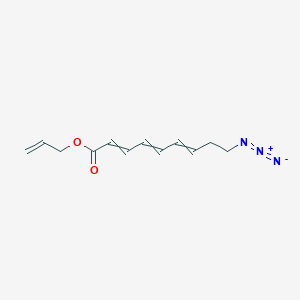

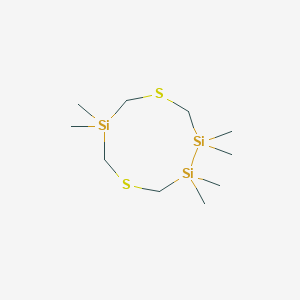
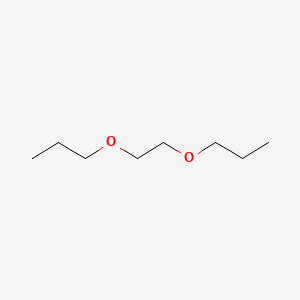
![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)](/img/structure/B14174564.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B14174567.png)
